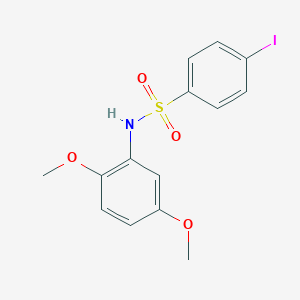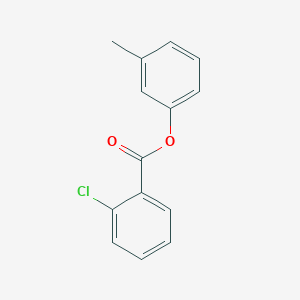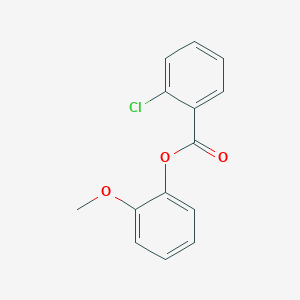
1-(3-Thien-2-ylpropyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Thien-2-ylpropyl)cyclohexanol, also known as THP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THP is a derivative of cyclohexanol and contains a thienyl group attached to the cyclohexane ring. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 1-(3-Thien-2-ylpropyl)cyclohexanol is not fully understood. However, it is believed to act on the GABAergic system by enhancing the inhibitory effects of GABA, an important neurotransmitter in the brain. 1-(3-Thien-2-ylpropyl)cyclohexanol has also been shown to modulate the activity of ion channels, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
1-(3-Thien-2-ylpropyl)cyclohexanol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its potential therapeutic applications in neurodegenerative diseases. 1-(3-Thien-2-ylpropyl)cyclohexanol has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Thien-2-ylpropyl)cyclohexanol has several advantages for lab experiments. It is readily available and can be synthesized easily. 1-(3-Thien-2-ylpropyl)cyclohexanol is also relatively stable and can be stored for extended periods. However, 1-(3-Thien-2-ylpropyl)cyclohexanol has some limitations as well. It is not very water-soluble, which may limit its use in certain experiments. 1-(3-Thien-2-ylpropyl)cyclohexanol also has a relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for 1-(3-Thien-2-ylpropyl)cyclohexanol research. One potential area of research is the development of 1-(3-Thien-2-ylpropyl)cyclohexanol derivatives with improved pharmacological properties. Another area of research is the investigation of 1-(3-Thien-2-ylpropyl)cyclohexanol in combination with other drugs for potential synergistic effects. Additionally, further studies are needed to better understand the mechanism of action of 1-(3-Thien-2-ylpropyl)cyclohexanol and its potential therapeutic applications in various disease states.
In conclusion, 1-(3-Thien-2-ylpropyl)cyclohexanol is a promising compound that has potential therapeutic applications in various disease states. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic benefits.
Métodos De Síntesis
The synthesis of 1-(3-Thien-2-ylpropyl)cyclohexanol involves the reaction of cyclohexanone with 3-thienylpropanol in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(3-Thien-2-ylpropyl)cyclohexanol as a white crystalline solid with a melting point of 93-95°C.
Aplicaciones Científicas De Investigación
1-(3-Thien-2-ylpropyl)cyclohexanol has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 1-(3-Thien-2-ylpropyl)cyclohexanol has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C13H20OS |
|---|---|
Peso molecular |
224.36 g/mol |
Nombre IUPAC |
1-(3-thiophen-2-ylpropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H20OS/c14-13(8-2-1-3-9-13)10-4-6-12-7-5-11-15-12/h5,7,11,14H,1-4,6,8-10H2 |
Clave InChI |
DLDBZGNFXFRTKS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CCCC2=CC=CS2)O |
SMILES canónico |
C1CCC(CC1)(CCCC2=CC=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)

![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)
![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)





![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)
